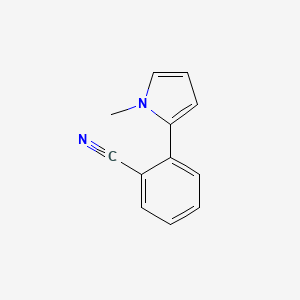
2-(1-methyl-1H-pyrrol-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile: is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzonitrile moiety substituted with a 1-methylpyrrole group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile can be achieved through several methods. One common approach involves the condensation of 3-aminobenzonitrile with 2,5-hexanedione under acidic conditions to form the pyrrole ring . The reaction typically requires a catalyst such as iron(III) chloride and proceeds under mild conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, resulting in antimicrobial activity .
Comparison with Similar Compounds
(1-Methyl-1H-pyrrol-2-yl)acetonitrile: Similar structure but with an acetonitrile group instead of a benzonitrile group.
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: Contains an ethanone group instead of a benzonitrile group.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a pyrazole ring instead of a pyrrole ring.
Uniqueness: 2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile is unique due to its combination of a benzonitrile moiety with a 1-methylpyrrole group This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(1-methylpyrrol-2-yl)benzonitrile |
InChI |
InChI=1S/C12H10N2/c1-14-8-4-7-12(14)11-6-3-2-5-10(11)9-13/h2-8H,1H3 |
InChI Key |
VWPDHILHTOUUPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















